molecular formula C19H16Cl2F3N3O3S B2567824 4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 956706-83-5

4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B2567824
CAS No.: 956706-83-5
M. Wt: 494.31
InChI Key: DKEJQWPFCULPKU-UHFFFAOYSA-N
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Description

4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16Cl2F3N3O3S and its molecular weight is 494.31. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

Research on derivatives of celecoxib, which shares structural similarities with the specified compound, indicates potential anti-inflammatory and analgesic properties. A study by Küçükgüzel et al. (2013) synthesized a series of novel compounds and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting their potential as therapeutic agents (Küçükgüzel et al., 2013).

Anticancer Properties

The same study also highlighted the anticancer potential of certain derivatives, with selected compounds showing activity against human tumor cell lines. This suggests the possibility of developing these molecules into anticancer agents, highlighting the broader applicability of such chemical structures in medical research (Küçükgüzel et al., 2013).

Photosensitizers for Photodynamic Therapy

Another application area is in photodynamic therapy for cancer treatment. A study by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds showed high singlet oxygen quantum yield, suggesting their potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Herbicidal Activity

In agricultural research, derivatives of the compound have been explored for their herbicidal activity. Zhou et al. (2002) synthesized intermediates of herbicides from related chemical structures, indicating the applicability of such compounds in developing new herbicides with potentially high bioactivity against various weeds (Zhou Yu, 2002).

Antimicrobial Activity

The compound's derivatives have also been investigated for their antimicrobial properties. Rai et al. (2009) synthesized a series of novel oxadiazoles and evaluated their antibacterial activity. Among the synthesized compounds, some exhibited significant activity against various bacterial strains, suggesting their potential as antimicrobial agents (Rai et al., 2009).

Properties

IUPAC Name

4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2F3N3O3S/c1-26-18(21)16(17(25-26)19(22,23)24)11-27(13-5-7-14(30-2)8-6-13)31(28,29)15-9-3-12(20)4-10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEJQWPFCULPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.